1,1,1,2-Tetramethyl-2-phenyl-2-[(trimethylsilyl)oxy]disilane
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Overview
Description
1,1,1,3-Tetramethyl-3-phenyl-3-(trimethylsilyl)disiloxane is an organosilicon compound with the molecular formula C13H26OSi3. This compound is known for its unique structure, which includes both phenyl and trimethylsilyl groups attached to a disiloxane backbone. It is used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1,1,3-Tetramethyl-3-phenyl-3-(trimethylsilyl)disiloxane typically involves the hydrosilylation reaction. This reaction is carried out by reacting phenylsilane with tetramethyldisiloxane in the presence of a platinum catalyst. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1,1,1,3-Tetramethyl-3-phenyl-3-(trimethylsilyl)disiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, such as alkenes and alkynes, in the presence of a catalyst.
Reduction: It can act as a reducing agent to convert aldehydes to alkyl halides.
Substitution: The compound can participate in substitution reactions where the phenyl or trimethylsilyl groups are replaced by other functional groups.
Common reagents used in these reactions include platinum catalysts for hydrosilylation and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1,3-Tetramethyl-3-phenyl-3-(trimethylsilyl)disiloxane has several scientific research applications:
Chemistry: It is used as a hydride source in hydrosilylation reactions and as a reducing agent in organic synthesis.
Biology: The compound is studied for its potential use in modifying biological molecules and surfaces.
Industry: It is used in the production of polymers and as a precursor for other organosilicon compounds.
Mechanism of Action
The mechanism by which 1,1,1,3-Tetramethyl-3-phenyl-3-(trimethylsilyl)disiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the platinum catalyst facilitates the addition of the silicon-hydrogen bond to the unsaturated carbon-carbon bond of the substrate. This results in the formation of a new silicon-carbon bond and the reduction of the substrate .
Comparison with Similar Compounds
1,1,1,3-Tetramethyl-3-phenyl-3-(trimethylsilyl)disiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyldisiloxane: This compound lacks the phenyl and trimethylsilyl groups, making it less reactive in certain applications.
1,1,3,3,5,5-Hexamethyltrisiloxane: This compound has an additional silicon-oxygen bond, which can affect its reactivity and stability.
1,1,3-Trimethyl-3-phenylindane: This compound has a different backbone structure, which influences its chemical properties and applications.
The uniqueness of 1,1,1,3-Tetramethyl-3-phenyl-3-(trimethylsilyl)disiloxane lies in its combination of phenyl and trimethylsilyl groups, which provide both stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
67741-10-0 |
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Molecular Formula |
C13H26OSi3 |
Molecular Weight |
282.60 g/mol |
IUPAC Name |
trimethyl-(methyl-phenyl-trimethylsilyloxysilyl)silane |
InChI |
InChI=1S/C13H26OSi3/c1-15(2,3)14-17(7,16(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3 |
InChI Key |
FCDSFCSUUOTCAW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
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